An In-Depth Technical Guide to the Synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
An In-Depth Technical Guide to the Synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
Introduction: Strategic Importance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and metabolic stability. The specific substitution at the C4 position with both a piperidine and a nitrile group, as seen in 4-(piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile, generates a valuable intermediate for the synthesis of more complex bioactive molecules. This α-aminonitrile structure serves as a versatile precursor for the elaboration into various functionalities, including α-amino acids and diamines, which are critical pharmacophores in numerous therapeutic areas. This guide provides a comprehensive overview of the synthetic strategy, mechanistic rationale, and a detailed experimental protocol for the preparation of this key intermediate.
Primary Synthetic Strategy: The Strecker-Type Aminonitrile Synthesis
The most direct and efficient route for the synthesis of 4-(piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a variation of the classical Strecker synthesis. This robust, one-pot, three-component reaction involves the condensation of a ketone, an amine, and a cyanide source. In this specific case, the reactants are tetrahydro-4H-pyran-4-one, piperidine, and a suitable cyanide salt, such as potassium or sodium cyanide.[1]
Mechanistic Insights: The Formation of an α-Aminonitrile
The Strecker synthesis proceeds through a well-established mechanism. The reaction is typically acid-catalyzed, and the cyanide is often generated in situ from a salt.[2] The key steps are as follows:
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Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of tetrahydro-4H-pyran-4-one. This is followed by dehydration to form a reactive iminium ion intermediate. The formation of this electrophilic species is the rate-determining step and is often facilitated by mildly acidic conditions to protonate the hydroxyl leaving group.
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Nucleophilic Cyanide Attack: The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and results in the final α-aminonitrile product.
The overall transformation is a highly efficient method for the construction of the target molecule, combining three readily available starting materials in a single synthetic operation.
Caption: Figure 1: Mechanism of the Strecker-type Synthesis
Synthesis of the Key Starting Material: Tetrahydro-4H-pyran-4-one
A reliable supply of the starting ketone, tetrahydro-4H-pyran-4-one, is crucial. Several industrial-scale synthetic routes have been developed for its preparation. One prominent method involves the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride, followed by cyclization.
Detailed Protocol for Tetrahydro-4H-pyran-4-one Synthesis
This protocol is adapted from established industrial methods.[3]
Step 1: Synthesis of 1,5-Dichloropentan-3-one
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In a suitable reactor equipped for cooling and gas inlet, charge 3-chloropropionyl chloride and a Lewis acid catalyst such as aluminum trichloride in a chlorinated solvent like dichloromethane.
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Cool the mixture to below 10°C and introduce ethylene gas under controlled conditions.
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Maintain the reaction temperature and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS).
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Carefully quench the reaction by adding the mixture to ice-cold water and hydrochloric acid.
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Separate the organic layer, and isolate the 1,5-dichloropentan-3-one.
Step 2: Cyclization to Tetrahydro-4H-pyran-4-one
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In a separate reactor, prepare an aqueous solution of a weak base, such as sodium phosphate.
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Add the 1,5-dichloropentan-3-one from the previous step to the basic solution.
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Heat the mixture under reflux to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the tetrahydropyran ring.
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Upon completion of the reaction, cool the mixture and extract the product with a suitable organic solvent.
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Purify the crude product by vacuum distillation to obtain pure tetrahydro-4H-pyran-4-one.
Caption: Figure 2: Workflow for Tetrahydro-4H-pyran-4-one Synthesis
Detailed Experimental Protocol for the Synthesis of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
Disclaimer: This protocol is a representative procedure based on the principles of the Strecker synthesis and should be adapted and optimized as necessary. All work with cyanide salts must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Tetrahydro-4H-pyran-4-one | 100.12 | 50 | 5.0 g |
| Piperidine | 85.15 | 55 | 5.6 mL |
| Potassium Cyanide | 65.12 | 60 | 3.9 g |
| Acetic Acid | 60.05 | 60 | 3.4 mL |
| Methanol | 32.04 | - | 100 mL |
| Water | 18.02 | - | As needed |
| Diethyl Ether | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add tetrahydro-4H-pyran-4-one (5.0 g, 50 mmol) and methanol (100 mL).
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Addition of Reagents: To the stirred solution, add piperidine (5.6 mL, 55 mmol) followed by the dropwise addition of acetic acid (3.4 mL, 60 mmol).
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Cyanide Addition: In a separate beaker, dissolve potassium cyanide (3.9 g, 60 mmol) in a minimal amount of water (approximately 10 mL). Carefully add the potassium cyanide solution to the reaction mixture dropwise. Caution: Addition of cyanide to an acidic solution will generate highly toxic hydrogen cyanide gas. Ensure the reaction is performed in a well-ventilated fume hood.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. To the remaining aqueous residue, add diethyl ether (100 mL) and water (50 mL).
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Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile as a solid.
Characterization of 4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz):
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Signals corresponding to the piperidine ring protons.
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Signals for the methylene protons of the tetrahydropyran ring. The protons adjacent to the oxygen atom will be shifted downfield.
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The absence of the characteristic signal for the piperidine N-H proton.
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¹³C NMR (CDCl₃, 100 MHz):
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A quaternary carbon signal for the C4 carbon of the tetrahydropyran ring.
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A signal for the nitrile carbon (C≡N) typically in the range of 115-125 ppm.
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Signals for the carbons of the piperidine and tetrahydropyran rings.
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Infrared (IR) Spectroscopy (KBr or ATR):
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A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2220-2260 cm⁻¹.
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C-H stretching vibrations for the aliphatic rings.
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A C-O-C stretching vibration for the ether linkage in the tetrahydropyran ring.
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Mass Spectrometry (MS):
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The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₈N₂O, MW = 194.27 g/mol ).
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Conclusion
The Strecker-type synthesis provides a reliable and efficient pathway to 4-(piperidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile, a valuable intermediate in drug discovery and development. This guide has outlined the key synthetic considerations, from the preparation of the starting material to a detailed experimental protocol for the final product, including insights into the reaction mechanism. The provided information is intended to serve as a comprehensive resource for researchers and scientists in the field, enabling the successful synthesis and utilization of this important chemical building block.
References
- BenchChem. (2025).
- ACS Omega. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Wiley Online Library. (n.d.). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Wiley Online Library.
- Chemical Review and Letters. (2021).
- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. Google Patents.
- Pharmaffiliates. (n.d.). CAS No : 4295-99-2 | Product Name : Tetrahydro-2H-pyran-4-carbonitrile.
- ResearchGate. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
- ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions in the high (top, a) and....
- YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal.
- SciSpace. (n.d.). Zr(HSO4)
- Sigma-Aldrich. (n.d.). 4-(QUINOLIN-4-YL)PIPERIDINE-4-CARBONITRILE HCL. Sigma-Aldrich.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- BLDpharm. (n.d.). 884507-34-0|4-((Tetrahydro-2H-pyran-4-yl)oxy)benzonitrile. BLDpharm.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- PubMed. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed.
- Sigma-Aldrich. (n.d.). Piperidine-4-carbonitrile 97 4395-98-6. Sigma-Aldrich.
- NIST WebBook. (n.d.). 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide. NIST WebBook.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Preprints.org.
- eCommons. (n.d.).
- BenchChem. (n.d.).
- ChemicalBook. (n.d.). Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum. ChemicalBook.
- MDPI. (2021).
- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- ChemicalBook. (n.d.). 4H-PYRAN-4-ONE(108-97-4) 1H NMR spectrum. ChemicalBook.
- PubChem. (n.d.). 4-(1-Piperidinyl)-4-phenyltetrahydro-2H-thiopyran | C16H23NS | CID 210772. PubChem.
